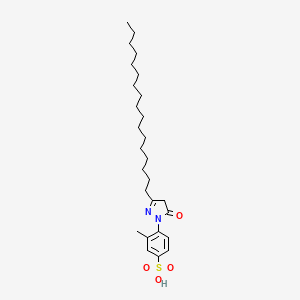
Benzenesulfonic acid, 4-(3-heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a long heptadecyl chain, and a benzenesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced via a nucleophilic substitution reaction, where a heptadecyl halide reacts with the pyrazole ring.
Sulfonation of the Benzene Ring: The final step involves the sulfonation of the benzene ring using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as surfactants and polymers, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring and sulfonic acid group are key functional groups that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- 5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
- 2-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-1,3-benzothiazole-5-sulfonic acid
Uniqueness
4-(3-heptadecyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)-3-methylbenzenesulfonic acid is unique due to its specific combination of functional groups and structural features. The presence of the heptadecyl chain, pyrazole ring, and sulfonic acid group in a single molecule provides a distinct set of chemical and physical properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
63217-34-5 |
|---|---|
Molekularformel |
C27H44N2O4S |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
4-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-22-27(30)29(28-24)26-20-19-25(21-23(26)2)34(31,32)33/h19-21H,3-18,22H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
IJPINFRYORWJOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
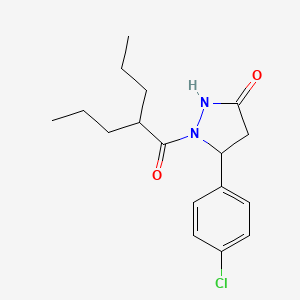
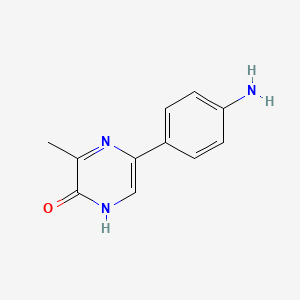
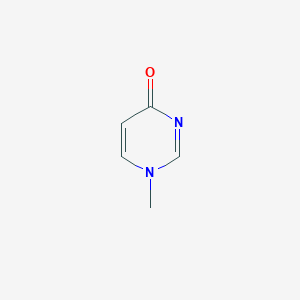
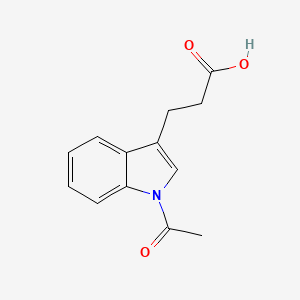
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
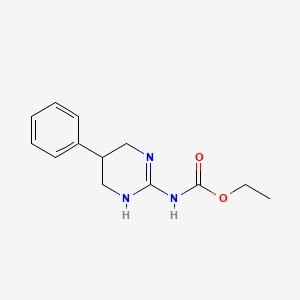
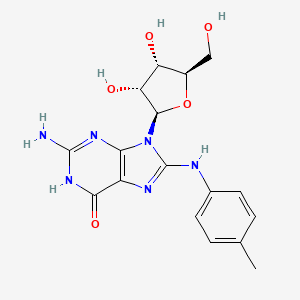
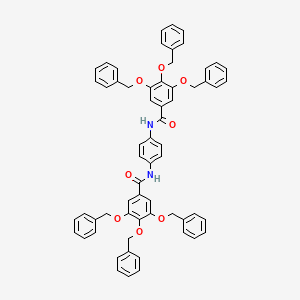
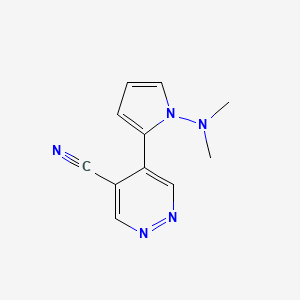
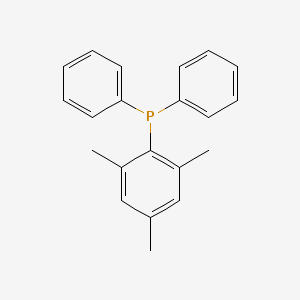
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
